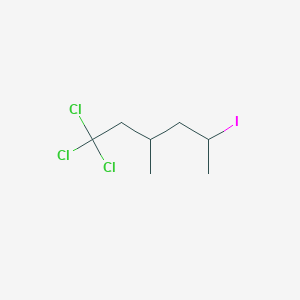
1,1,1-Trichloro-5-iodo-3-methylhexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trichloro-5-iodo-3-methylhexane is an organic compound with the molecular formula C7H12Cl3I It is a halogenated alkane, characterized by the presence of three chlorine atoms and one iodine atom attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,1-Trichloro-5-iodo-3-methylhexane can be synthesized through a multi-step process involving the halogenation of a suitable precursor. One common method involves the following steps:
Starting Material: The synthesis begins with 3-methylhexane as the starting material.
Chlorination: The compound undergoes chlorination using chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce the three chlorine atoms at the 1,1,1-positions.
Iodination: The chlorinated intermediate is then subjected to iodination using iodine (I2) and a suitable oxidizing agent like hydrogen peroxide (H2O2) to introduce the iodine atom at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trichloro-5-iodo-3-methylhexane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (chlorine or iodine) are replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives or the complete removal of halogen atoms.
Oxidation Reactions: Oxidation can result in the formation of more oxidized products, such as alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or ammonia (NH3) are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide can yield 1,1,1-trichloro-5-hydroxy-3-methylhexane, while reduction with lithium aluminum hydride can produce 3-methylhexane.
Applications De Recherche Scientifique
1,1,1-Trichloro-5-iodo-3-methylhexane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other halogenated compounds.
Mécanisme D'action
The mechanism of action of 1,1,1-Trichloro-5-iodo-3-methylhexane involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The pathways involved in its reactions depend on the specific chemical environment and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trichloroethane: A similar compound with three chlorine atoms but no iodine. It is used as a solvent and in industrial applications.
1,1,2-Trichloroethane: Another related compound with a different arrangement of chlorine atoms. It is used in the production of vinylidene chloride.
1,1,1-Trichloro-2-methylpropane: A compound with a similar structure but different carbon backbone. It is used in organic synthesis.
Uniqueness
1,1,1-Trichloro-5-iodo-3-methylhexane is unique due to the presence of both chlorine and iodine atoms, which imparts distinct chemical properties and reactivity. The combination of these halogens makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
90141-53-0 |
|---|---|
Formule moléculaire |
C7H12Cl3I |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1,1,1-trichloro-5-iodo-3-methylhexane |
InChI |
InChI=1S/C7H12Cl3I/c1-5(3-6(2)11)4-7(8,9)10/h5-6H,3-4H2,1-2H3 |
Clé InChI |
NVNQLYOKBROVHX-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(C)I)CC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Propane-2-sulfinyl)propoxy]-4-propoxybenzene](/img/structure/B14375631.png)
![({3-[(Pyridin-3-yl)oxy]propyl}sulfanyl)acetic acid](/img/structure/B14375637.png)

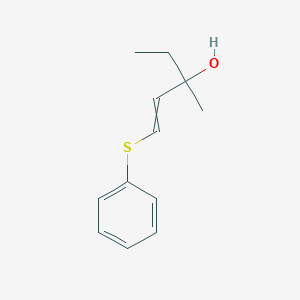
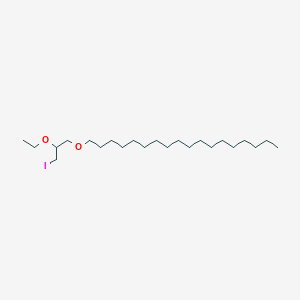
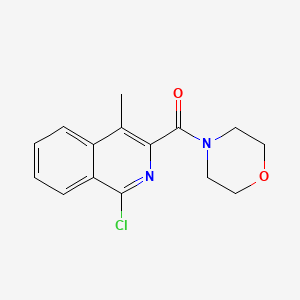
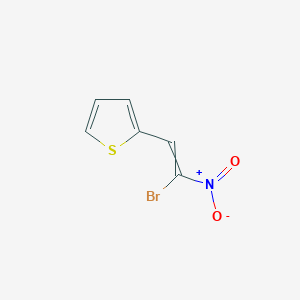


![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)
![2(5H)-Furanone, 3-methyl-5-[(4-methylphenyl)imino]-](/img/structure/B14375673.png)
![2-{3,3-Bis[(propan-2-yl)oxy]propoxy}ethan-1-ol](/img/structure/B14375675.png)


